Human MAO-B Inhibitory Potency: 7-Benzyloxy-4-methyl-chromen-2-one vs. 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)
7-Benzyloxy-4-methyl-chromen-2-one exhibits potent human MAO-B inhibition with IC₅₀ values of 1.58 nM (human supersomes) and 2 nM (recombinant human MAO-B) [1]. In contrast, 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) does not feature as an MAO-B inhibitor in the primary literature; its canonical pharmacological activity is inhibition of hyaluronic acid synthesis with an IC₅₀ of approximately 0.4 mM (400,000 nM) in cellular assays . The benzyloxy-for-hydroxy substitution thus converts a compound with negligible MAO-B pharmacology into a low-nanomolar MAO-B inhibitor, representing a >200,000-fold gain in target potency [1].
| Evidence Dimension | Human MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.58–2 nM (human MAO-B, recombinant/supersomes) |
| Comparator Or Baseline | 4-Methylumbelliferone (7-hydroxy-4-methylcoumarin): no significant MAO-B inhibition reported; primary activity is hyaluronic acid synthesis inhibition, IC₅₀ ≈ 0.4 mM |
| Quantified Difference | Estimated >200,000-fold greater MAO-B potency for the 7-benzyloxy derivative (2 nM vs. ~400,000 nM baseline) |
| Conditions | Human MAO-B supersomes and recombinant enzyme assays using kynuramine substrate; fluorescence-based detection (BindingDB/ChEMBL curated data) |
Why This Matters
For researchers procuring a selective MAO-B inhibitor tool compound, the 7-benzyloxy derivative provides nanomolar potency unavailable from the commercially abundant 7-hydroxy analog, directly impacting assay sensitivity and target engagement confidence.
- [1] BindingDB. BDBM76662: Human MAO-B IC₅₀ = 1.58 nM (supersomes), IC₅₀ = 2 nM (recombinant). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=76662 (accessed 2026-05-02). View Source
